1-Methyl-2-oxoindoline-6-carboxylic acid

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

Unsubstituted oxindole analogs fail in 5-LOX inhibition studies, producing inconsistent data. 1-Methyl-2-oxoindoline-6-carboxylic acid provides the essential N1-methyl pharmacophore for reliable target engagement. • 5-LOX inhibitor: IC₅₀ = 590 nM (human PMNL); unsubstituted analog inactive ≤300 μM • iNOS inhibition: IC₅₀ = 2.57 μM (LPS-stimulated RAW264.7) • Essential 6-CO₂H oxindole building block for nintedanib scaffold Supplied at 97% purity with full analytical documentation. Ambient shipping; global delivery.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 138328-27-5
Cat. No. B598361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxoindoline-6-carboxylic acid
CAS138328-27-5
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
InChIKeySXEPPYTUCBLQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-oxoindoline-6-carboxylic Acid Identity and Procurement


1-Methyl-2-oxoindoline-6-carboxylic acid (CAS 138328-27-5) is an indolin-2-one derivative featuring a carboxylic acid group at the 6-position and a methyl group at the N-1 position of the oxindole scaffold . The compound is commercially available at purities of 95–97% from multiple suppliers, with molecular formula C₁₀H₉NO₃ and molecular weight 191.18 g/mol . It serves as both a chemical intermediate and a direct biological probe, having been annotated as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1].

Why 1-Methyl-2-oxoindoline-6-carboxylic Acid Is Irreplaceable


Generic substitution with structurally similar oxindole carboxylic acids—such as the N-unsubstituted 2-oxoindoline-6-carboxylic acid (CAS 334952-09-9) or regioisomeric 1-methylindoline-4-/5-/7-carboxylic acids—introduces critical differences in both pharmacological target engagement and chemical reactivity. The N-1 methyl group fundamentally alters lipoxygenase inhibitory potency, cellular permeability, and metabolic stability, while the precise 6-position of the carboxyl group determines whether the compound acts as a viable intermediate for downstream pharmacophores such as the nintedanib scaffold [1]. Substitution with an analog lacking either feature yields a different molecular entity with distinct biological activity, reactivity, and procurement relevance.

Comparative Evidence for 1-Methyl-2-oxoindoline-6-carboxylic Acid


N1-Methylation Enhances 5-LOX Inhibition

The presence of the N-1 methyl group in 1-Methyl-2-oxoindoline-6-carboxylic acid substantially increases 5-lipoxygenase (5-LOX) inhibitory potency relative to the unsubstituted analog 2-oxoindoline-6-carboxylic acid. The target compound exhibits an IC₅₀ of 590 nM against 5-LOX in A23187-stimulated human polymorphonuclear leukocytes (PMNL), whereas the N-unsubstituted analog 2-oxoindoline-6-carboxylic acid shows no significant 5-LOX inhibitory activity at concentrations up to 300 μM [1]. This represents a >500-fold differential in measurable inhibitory activity, demonstrating that the N1-methyl group is an essential pharmacophoric element for 5-LOX engagement.

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

iNOS Inhibition in Cellular Model

1-Methyl-2-oxoindoline-6-carboxylic acid demonstrates measurable anti-inflammatory activity in a cell-based assay of inducible nitric oxide synthase (iNOS), with an IC₅₀ of 2.57 μM (2.57E+3 nM) in LPS-stimulated mouse RAW264.7 macrophages [1]. In contrast, the unsubstituted 2-oxoindoline-6-carboxylic acid is primarily documented as a synthetic intermediate for nintedanib, with no reported direct iNOS inhibitory data in comparable cell-based assays . The N1-methyl substitution likely enhances cell permeability and target engagement, enabling functional anti-inflammatory activity that is absent or unreported in the unsubstituted scaffold.

Anti-inflammatory iNOS inhibition Cellular pharmacology

6-Carboxylate Position for Derivatization

The 6-position of the carboxylic acid group on the oxindole ring is structurally essential for the synthesis of the nintedanib pharmacophore. Nintedanib carboxylic acid (CAS 894783-71-2), a key impurity standard and metabolite of the tyrosine kinase inhibitor nintedanib, is constructed from a 2-oxoindoline-6-carboxylic acid core [1]. The 1-methylated variant (target compound) provides an alternative N-substituted scaffold that retains the critical 6-carboxylate geometry while introducing N1-methylation for enhanced lipophilicity and metabolic stability relative to the unsubstituted intermediate [2]. Regioisomeric 1-methylindoline carboxylic acids (e.g., 4-, 5-, or 7-carboxylate isomers) lack the precise spatial orientation required for the nintedanib scaffold and would produce structurally divergent, pharmacologically untested products .

Medicinal chemistry Synthetic intermediate Scaffold derivatization

GPRC6A Receptor Antagonism

1-Methyl-2-oxoindoline-6-carboxylic acid has been characterized as an antagonist of the mouse GPRC6A receptor, a class C G-protein coupled receptor involved in amino acid sensing and metabolic regulation, with an IC₅₀ of 21.9 μM (2.19E+4 nM) in HEK293 cells expressing the mouse receptor [1]. The N-unsubstituted analog 2-oxoindoline-6-carboxylic acid has not been reported to exhibit GPRC6A antagonist activity in comparable assays; its documented applications focus on synthetic intermediate utility and DNA synthesis inhibition in cancer cells . This pharmacological difference suggests that the N1-methyl group enables GPRC6A binding interactions not available to the unsubstituted scaffold.

GPCR pharmacology GPRC6A Calcium-sensing receptor family

Applications of 1-Methyl-2-oxoindoline-6-carboxylic Acid


5-LOX Pathway in Inflammation and Cancer

Investigators studying the 5-LOX pathway in inflammatory diseases or cancer should utilize 1-Methyl-2-oxoindoline-6-carboxylic acid (IC₅₀ = 590 nM in human PMNL) as a functional probe, as the unsubstituted analog 2-oxoindoline-6-carboxylic acid lacks measurable 5-LOX inhibitory activity at concentrations up to 300 μM [1]. The N1-methylated compound provides the essential pharmacophoric element required for target engagement, enabling reproducible in vitro and ex vivo 5-LOX inhibition studies that cannot be conducted with the unsubstituted scaffold.

Synthesis of N1-Substituted Oxindole Pharmacophores

Medicinal chemists requiring a 6-carboxylate oxindole building block with N1-methyl substitution for enhanced lipophilicity (LogP = 0.59) and metabolic stability should procure this compound [1]. The 6-position carboxylate is structurally essential for constructing nintedanib-related scaffolds; substitution with regioisomeric 4-, 5-, or 7-carboxylate analogs yields structurally distinct products incompatible with established nintedanib pharmacophore geometry [2].

iNOS-Mediated Anti-Inflammatory Assays

For cell-based anti-inflammatory assays measuring iNOS inhibition (IC₅₀ = 2.57 μM in LPS-stimulated RAW264.7 macrophages), 1-Methyl-2-oxoindoline-6-carboxylic acid serves as a validated positive control or lead scaffold [1]. The unsubstituted analog 2-oxoindoline-6-carboxylic acid lacks comparable documented iNOS inhibitory activity and is primarily a synthetic intermediate, making it unsuitable for functional anti-inflammatory screening applications.

GPRC6A Receptor Probe Development

Researchers investigating GPRC6A receptor function in metabolic regulation and amino acid sensing should utilize 1-Methyl-2-oxoindoline-6-carboxylic acid as a chemical probe, given its documented antagonist activity (IC₅₀ = 21.9 μM) at the mouse receptor expressed in HEK293 cells [1]. The N-unsubstituted analog has no reported activity at this target, establishing the N1-methylated compound as the sole suitable choice for this pharmacological application.

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